N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, an isoindole ring, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Ring: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Comparison: N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide is unique due to its combination of a pyridine ring and an isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-13(26)14-5-4-6-16(11-14)24-20(27)15-8-9-17-18(12-15)22(29)25(21(17)28)19-7-2-3-10-23-19/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFDQWUPMNSZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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